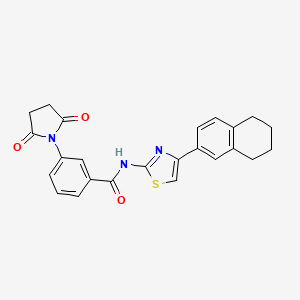

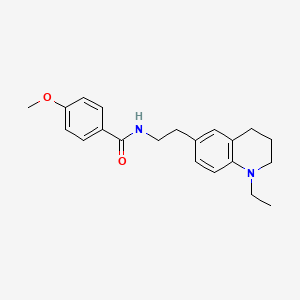

![molecular formula C18H23ClN2S B2794733 1-[2-(2,5-二甲基苯基)硫代苯基]哌嗪;盐酸盐 CAS No. 2137722-14-4](/img/structure/B2794733.png)

1-[2-(2,5-二甲基苯基)硫代苯基]哌嗪;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a similar compound, 1- (2- ( (2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine), has been described in various patents and scientific articles . The general synthetic route starts with the S-arylation of 2,4-dimethylthiophenol . Several alternative palladium-catalyzed processes for the preparation of vortioxetine are described, which involve the use of 2,4-dimethylthiophenol and 2-bromoiodobenzene (or 1,2-dibromobenzene) starting materials .Molecular Structure Analysis

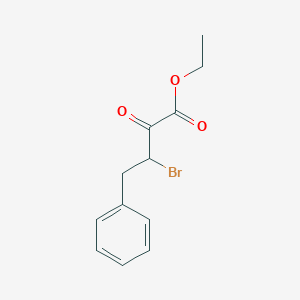

The molecular structure of “1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride” consists of a piperazine ring attached to a phenyl ring, which is further attached to a 2,5-dimethylphenyl group through a sulfanyl (thioether) linkage .科学研究应用

代谢和药理特性

- 代谢途径:包括 1-芳基哌嗪化合物在内的芳基哌嗪衍生物会经历广泛的代谢,包括 CYP3A4 依赖性的 N-脱烷基化成 1-芳基哌嗪。这些代谢物广泛分布于组织中,包括大脑,并且主要由 CYP2D6 依赖性氧化进行生物转化。代谢物与母体药物比率在个体之间存在差异,这反映了 CYP3A4 和 CYP2D6 酶的表达和活性差异。此过程突出了芳基哌嗪衍生物代谢的复杂性,其中可能包括感兴趣的化合物 (Caccia,2007)。

治疗应用

- 哌嗪衍生物:哌嗪是一种六元含氮杂环,在药物的合理设计中具有重要意义。它存在于广泛的治疗剂中,包括抗精神病药、抗组胺药、抗抑郁药、抗癌药、抗病毒药和抗炎药。对哌嗪核上的取代模式进行修饰可以显着改变所得分子的药用潜力。这表明包括 1-[2-(2,5-二甲苯基)硫代苯基]哌嗪;盐酸盐在各个治疗领域具有广泛的潜在应用 (Rathi 等人,2016)。

药效团活性

- 药效团探索:芳基环烷基胺,包括苯基哌啶和哌嗪,是几种抗精神病剂中发现的药效团。探索两个关键药效团,4'-氟丁酮和 3-甲基-7-氮杂吲哚,与它们在 D(2) 样受体上的效力和选择性相关的探索,强调了结构组成对于这些化合物药理作用的重要性。由于其哌嗪核心,此研究途径可能包括特定的感兴趣化合物 (Sikazwe 等人,2009)。

作用机制

Target of Action

The primary targets of 1-{2-[(2,5-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . The compound displays high affinity for recombinant human 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT . These receptors and transporter play a crucial role in regulating mood, anxiety, and cognition.

Mode of Action

The compound interacts with its targets in a multimodal manner . It displays antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, agonistic properties at 5-HT1A receptors, and potent inhibition of SERT . This means that it can both stimulate and inhibit the activity of these targets, depending on their type and function.

Biochemical Pathways

The compound’s interaction with its targets affects the serotonergic pathways in the brain . By inhibiting SERT, it increases the availability of serotonin in the synaptic cleft. Its agonistic and antagonistic actions on various 5-HT receptors further modulate the serotonergic signaling. These combined effects can lead to changes in mood, anxiety, and cognitive function.

Result of Action

The compound’s action results in significant increases in extracellular 5-HT levels in the brain after acute and 3 days of treatment . This increase in serotonin levels can lead to improvements in mood and reductions in anxiety, making the compound potentially useful for the treatment of conditions like major depressive disorder .

属性

IUPAC Name |

1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.ClH/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVREKGNSWJXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

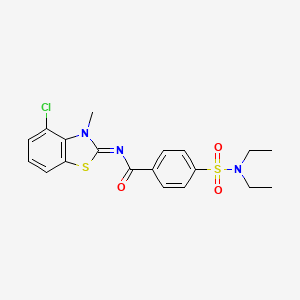

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)

![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)